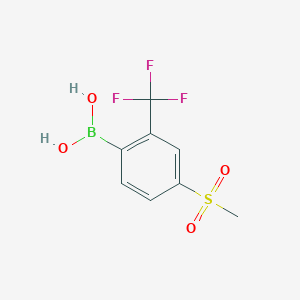

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-methylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4S/c1-17(15,16)5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVRNINHXGLIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674481 | |

| Record name | [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-16-7 | |

| Record name | B-[4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is a key building block in medicinal chemistry and organic synthesis.[1][] Its structural motifs, a sulfone and a trifluoromethyl group, are prevalent in many pharmaceutical compounds due to their ability to enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive overview of the synthetic strategies for preparing this valuable reagent, focusing on the underlying chemical principles, detailed experimental protocols, and purification techniques.

The primary application of this compound lies in its use as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[3][4][5][6] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The resulting biaryl structures are fundamental components of numerous biologically active molecules.[5]

Strategic Synthetic Approach

The synthesis of this compound typically commences from a readily available substituted benzene derivative. The general strategy involves the sequential introduction of the methylsulfonyl, trifluoromethyl, and boronic acid functionalities. A common and efficient route starts with the bromination of a suitable precursor, followed by a halogen-metal exchange and subsequent borylation.

A key precursor for this synthesis is 4-bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene.[7] The synthesis of this intermediate is a critical first step and will be detailed below.

Experimental Protocols

Part 1: Synthesis of the Precursor: 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene

The synthesis of the key bromo-precursor can be achieved through various methods. One common approach involves the electrophilic bromination of a trifluoromethylated and methylsulfonated benzene ring. The directing effects of the substituents play a crucial role in achieving the desired regioselectivity.

Methodology:

-

Starting Material: The synthesis often begins with a commercially available compound like 3-(trifluoromethyl)aniline.[8]

-

Introduction of the Sulfonyl Group: This can be achieved through diazotization of the aniline followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) salt, and subsequent methylation.

-

Bromination: The resulting methylsulfonyl trifluoromethyl benzene is then subjected to electrophilic bromination. The methylsulfonyl group is a meta-director, while the trifluoromethyl group is also a meta-director. Careful consideration of the combined directing effects is necessary to achieve the desired 4-bromo substitution pattern.

Alternatively, a more direct route may involve starting with a pre-functionalized benzene ring that already contains some of the required substituents.

Part 2: Synthesis of this compound via Lithiation-Borylation

This method is a widely used and effective strategy for the preparation of arylboronic acids.[9] It involves the conversion of the aryl bromide to an organolithium species, which is then quenched with a trialkyl borate ester.

Experimental Workflow:

Figure 1: General workflow for the lithiation-borylation synthesis.

Detailed Protocol:

-

Reaction Setup: A solution of 4-bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: A solution of n-butyllithium or tert-butyllithium in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for a specified period (typically 30-60 minutes) to ensure complete formation of the organolithium intermediate.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.

-

Hydrolysis (Workup): The reaction is quenched by the slow addition of aqueous hydrochloric acid. This hydrolyzes the boronate ester to the desired boronic acid.

-

Extraction and Isolation: The product is extracted into an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification of Arylboronic Acids

The purification of arylboronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their polarity.[10][11] Several methods can be employed to obtain the pure product.

Purification Techniques:

| Method | Description | Advantages | Disadvantages |

| Recrystallization | The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.[11][12] | Scalable and effective for removing many impurities. | Can be time-consuming and may result in product loss in the mother liquor. |

| Acid-Base Extraction | The boronic acid is treated with a base to form a water-soluble boronate salt, which is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid.[13] | Effective for removing non-polar impurities. | May not be suitable for all boronic acids; potential for decomposition. |

| Silica Gel Chromatography | While often difficult, chromatography on silica gel can be used for purification.[10][11] Using a mobile phase containing a small amount of acid or using boric acid-treated silica gel can sometimes improve separation.[10] | Can provide high purity. | Can be tedious, lead to low yields due to strong adsorption, and may cause decomposition.[10] |

| Derivatization | The boronic acid is converted to a more stable and easily purifiable derivative, such as a pinacol ester or a diethanolamine adduct, which is then hydrolyzed back to the boronic acid.[10][12] | Derivatives are often more stable and easier to handle and purify. | Adds extra steps to the synthesis. |

Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B NMR): Provides detailed structural information.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point (mp): A sharp melting point is indicative of high purity.[14]

Applications in Drug Discovery

The trifluoromethyl and methylsulfonyl groups are important pharmacophores. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the sulfone group can act as a hydrogen bond acceptor and improve aqueous solubility.[15] Consequently, this compound is a valuable reagent for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1]

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The lithiation-borylation of the corresponding aryl bromide is a robust and widely applicable method. Effective purification is crucial to obtain a high-quality product suitable for subsequent applications, particularly in the demanding field of pharmaceutical development. This guide provides a solid foundation for researchers to successfully synthesize and utilize this important building block.

References

- A wide range of aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] were readily synthesized. Purifying aryl boronic esters by conventional silica gel chromatography is generally challenging; however, these introduced derivatives are easily purified on silica gel and isolated in excellent yields. (2022). American Chemical Society.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). American Pharmaceutical Review.

- Process for purification of boronic acid and its derivatives. (2005).

- How to purify boronic acids/boronate esters?. (2016).

- Purific

- 4-(Methanesulfonyl)phenylboronic acid. (n.d.). Sigma-Aldrich.

- Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. (n.d.).

- Lithiation-Borylation in Synthesis. (n.d.). University of Bristol.

- 4-(Methylsulfonyl)phenylboronic acid. (n.d.). Chem-Impex.

- 4-(Methylsulfonyl)phenylboronic Acid (contains varying amounts of Anhydride). (n.d.). TCI Chemicals.

- 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene. (n.d.). EvitaChem.

- This compound. (n.d.).

- Aryl Sulfonium Salts for Site-Selective Late-Stage Trifluoromethylation. (2020).

- A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). Benchchem.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. (2019). University of Bristol Research Portal.

- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). Tetrahedron.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. mdpi.com [mdpi.com]

- 7. Buy 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene (EVT-421531) | 300356-32-5 [evitachem.com]

- 8. benchchem.com [benchchem.com]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 14. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]

- 15. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester (CAS No. 2763647-70-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Building Blocks in Modern Medicinal Chemistry

The deliberate incorporation of fluorine-containing motifs, such as the trifluoromethyl group, has become a cornerstone of modern drug design. These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This guide focuses on a specific, highly functionalized building block, 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester, a reagent poised for significant applications in the synthesis of novel chemical entities.

Compound Profile: 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester

This section details the fundamental physicochemical properties of the title compound.

| Property | Value | Source |

| CAS Number | 2763647-70-5 | [5] |

| Molecular Formula | C₁₄H₁₈BF₃O₄S | [5] |

| Molecular Weight | 350.17 g/mol | [5] |

| Synonyms | 4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | [5] |

| Appearance | Off-white to gray solid (based on similar compounds) | [6] |

| Purity | Typically ≥96% | |

| Storage | 2-8°C (based on similar compounds) | [6] |

InChI: 1S/C14H18BF3O4S/c1-12(2)13(3,4)22-15(21-12)11-7-6-9(23(5,19)20)8-10(11)14(16,17)18/h6-8H,1-5H3

InChIKey: IHSPVBSRYOEJIO-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Approach: The Miyaura Borylation

While specific synthetic details for 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester are not extensively published, its structure strongly suggests synthesis via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the preparation of boronate esters.[7][8]

A plausible synthetic route would involve the reaction of a corresponding aryl halide (e.g., 1-bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene) with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the title compound via Miyaura Borylation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[7][9]

The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, making it less prone to protodeboronation and easier to handle and purify.[10]

Generalized Suzuki-Miyaura Coupling Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester would involve the following steps:

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with the aryl halide (1.0 eq.), 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF) is added.

-

Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

Experimental Workflow Diagram:

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery and Medicinal Chemistry

The structural motifs present in 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester are of significant interest in medicinal chemistry.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance the pharmacological profile of a drug candidate by:

-

Increasing Lipophilicity: This can improve membrane permeability and cellular uptake.[4]

-

Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[3]

-

Modulating Electronic Properties: As a strong electron-withdrawing group, it can influence the pKa of nearby functional groups and alter binding interactions with biological targets.[4]

The Influence of the Methanesulfonyl Group

The methanesulfonyl group is a polar, aprotic, and non-ionizable functional group that is often incorporated into drug candidates to:

-

Improve Aqueous Solubility: This can enhance the overall physicochemical properties of a molecule.

-

Act as a Hydrogen Bond Acceptor: The sulfonyl oxygens can participate in hydrogen bonding, which can be crucial for target binding.

-

Enhance Metabolic Stability: Similar to the trifluoromethyl group, the sulfonyl group is generally resistant to metabolic transformations.

The combination of these two functional groups on a phenylboronic acid pinacol ester creates a versatile building block for the synthesis of novel compounds with potentially favorable drug-like properties.

Potential Biological Applications and Future Directions

Given the prevalence of the trifluoromethyl and sulfonyl groups in approved drugs and clinical candidates, it is highly probable that this building block is being utilized in the discovery and development of novel inhibitors for various enzyme classes, such as kinases and proteases, as well as modulators of ion channels and receptors.

Future research involving this compound will likely focus on its incorporation into diverse molecular scaffolds to explore new chemical space and identify novel drug candidates with improved efficacy and safety profiles.

ADME and Toxicology Considerations for Phenylboronic Acid Pinacol Esters

A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity.

For phenylboronic acid pinacol esters, a key consideration is their stability under physiological conditions. While the pinacol ester provides protection, hydrolysis to the corresponding boronic acid can occur, particularly at physiological pH.[13] The rate of this hydrolysis is influenced by the electronic nature of the substituents on the phenyl ring.[13]

The resulting boronic acids can have their own distinct ADME and toxicology profiles. It is therefore essential to characterize the stability of any final compound derived from this building block in relevant biological media. General safety information for some phenylboronic acid pinacol esters indicates that they may be harmful if swallowed, in contact with skin, or if inhaled.[14][15] Standard laboratory safety precautions should be observed when handling this and similar reagents.

Conclusion

4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester is a valuable and highly functionalized building block for organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of both the trifluoromethyl and methanesulfonyl groups makes it an attractive reagent for medicinal chemists seeking to introduce these key pharmacophores into novel drug candidates. While direct biological data for this specific compound is limited, its structural components are well-represented in a multitude of biologically active molecules, suggesting its significant potential in the ongoing quest for new and improved therapeutics.

References

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester | 2763647-70-5 [sigmaaldrich.com]

- 6. 4-(Methanesulfonyl)phenylboronic acid pinacol ester CAS#: 603143-27-7 [amp.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester | C19H24BNO2 | CID 17750276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid

Introduction: A Key Building Block in Modern Medicinal Chemistry

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is a sophisticated synthetic building block of significant interest to researchers in drug discovery and development. Its trifunctionalized phenyl scaffold, featuring a boronic acid, a trifluoromethyl group, and a methylsulfonyl group, offers a unique combination of properties. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex biaryl structures central to many pharmaceutical agents.[1]

The electronic properties of the two other substituents are what make this reagent particularly compelling. The trifluoromethyl group, a well-known bioisostere for a methyl group but with vastly different electronic characteristics, can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The potent electron-withdrawing nature of the methylsulfonyl group further modulates the electronic character of the aromatic ring, influencing both its reactivity in synthesis and the physicochemical properties of the final molecule. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization and quality control in a research setting.

Molecular Structure and Its Spectroscopic Implications

The arrangement of the three functional groups on the phenyl ring dictates the expected spectroscopic signatures. The ortho-positioning of the bulky trifluoromethyl and boronic acid groups may lead to through-space interactions and restricted bond rotation, which can be probed by Nuclear Magnetic Resonance (NMR) spectroscopy. The strong electron-withdrawing effects of both the sulfonyl and trifluoromethyl groups will significantly influence the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A multi-nuclear approach is essential for complete characterization.

1H NMR Spectroscopy

The proton NMR spectrum will provide information on the aromatic and methyl protons. The aromatic region, in particular, will be diagnostic of the substitution pattern.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).[2]

Predicted 1H NMR Data (in DMSO-d6):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.5 | s | 2H | B(OH)2 | Boronic acid protons are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and water content. |

| ~8.1-8.3 | d | 1H | Ar-H | The proton ortho to the boronic acid and meta to the sulfonyl group is expected to be significantly deshielded. |

| ~7.8-8.0 | dd | 1H | Ar-H | The proton meta to both the trifluoromethyl and boronic acid groups will be downfield due to the electron-withdrawing nature of these groups. |

| ~7.6-7.8 | d | 1H | Ar-H | The proton ortho to the trifluoromethyl group will be deshielded. |

| ~3.2-3.4 | s | 3H | -SO2CH3 | The methyl protons of the sulfonyl group will appear as a sharp singlet. |

13C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments and the electronic impact of the substituents.

Experimental Protocol:

-

Use the same sample prepared for 1H NMR.

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.5 ppm).[3]

Predicted 13C NMR Data (in DMSO-d6):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-145 | Ar-C | Quaternary carbon attached to the sulfonyl group (C-SO2CH3). |

| ~135-140 | Ar-C | Quaternary carbon attached to the boronic acid (C-B(OH)2). |

| ~130-135 | Ar-CH | Aromatic methine carbons, deshielded by adjacent electron-withdrawing groups. |

| ~120-130 (q) | -CF3 | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ~120-125 | Ar-C | Quaternary carbon attached to the trifluoromethyl group (C-CF3). |

| ~43-45 | -SO2CH3 | Methyl carbon of the sulfonyl group. |

19F and 11B NMR Spectroscopy

These hetero-nuclear NMR experiments are crucial for confirming the presence and chemical environment of the fluorine and boron atoms.

Experimental Protocol:

-

Use the same sample prepared for 1H NMR.

-

Acquire 19F and 11B NMR spectra.

-

For 19F NMR, an external reference like CFCl3 (0 ppm) is typically used. For 11B NMR, BF3·OEt2 is a common external reference.[3]

Predicted Data:

-

19F NMR: A singlet is expected around -60 to -65 ppm, which is a typical range for a trifluoromethyl group attached to an aromatic ring.[4]

-

11B NMR: A broad singlet is anticipated between 28 and 33 ppm, characteristic of a trigonal planar boronic acid.[5][6] The broadness is due to quadrupolar relaxation.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and valuable technique for identifying the key functional groups present in the molecule.

Experimental Protocol:

-

Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet containing a small amount of the sample.

-

Record the spectrum over the range of 4000-400 cm-1.

Predicted IR Absorption Bands:

| Wavenumber (cm-1) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (from B(OH)2), likely hydrogen-bonded. |

| 1600-1585, 1500-1400 | Medium-Weak | C=C aromatic ring stretches. |

| ~1350 | Strong | Asymmetric S=O stretch of the sulfonyl group. |

| ~1150 | Strong | Symmetric S=O stretch of the sulfonyl group. |

| 1300-1100 | Strong | C-F stretches of the trifluoromethyl group. |

| ~1320 | Strong | B-O stretch. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C8H8BF3O4S[]

-

Molecular Weight: 283.02 g/mol

-

High-Resolution MS (HRMS):

-

Positive Mode ([M+H]+): Expected m/z = 285.0257

-

Negative Mode ([M-H]-): Expected m/z = 283.0100

-

-

Isotopic Pattern: The presence of boron will result in a characteristic isotopic pattern for the molecular ion, with a significant M+1 peak due to the natural abundance of 10B and 11B.

Conclusion: A Self-Validating Analytical Approach

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of data from multiple analytical techniques. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the structural confirmation and purity assessment of this important synthetic intermediate. Each technique offers a layer of validation for the others: NMR confirms the connectivity and electronic environment, IR identifies the key functional groups, and MS verifies the molecular weight and elemental composition. This multi-faceted approach ensures a high degree of confidence in the identity and quality of the material, which is paramount for its successful application in research and development.

References

-

Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

-

SpectraBase. (n.d.). 4-Trifluoromethylphenylboronic acid. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Corden, J. P., Roisnel, T., & Crudden, C. M. (2015). Electronic Supplementary Information for: Enantioselective synthesis of protected C-terminal alpha-amino boronic acids. The Royal Society of Chemistry. [Link]

-

CADDET. (n.d.). CAS 1072946-16-7 this compound. Retrieved from [Link]

-

Malinowska, E., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2085. [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of organic chemistry, 87(22), 15071–15076. [Link]

Sources

An In-depth Technical Guide to 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid, a specialized organoboron compound, has emerged as a significant building block in modern medicinal chemistry and organic synthesis. Its unique trifunctionalized aromatic core, featuring a boronic acid moiety, a strongly electron-withdrawing trifluoromethyl group, and a methylsulfonyl group, imparts a distinct combination of reactivity, stability, and physicochemical properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this reagent, its synthesis, reactivity profile, and its applications, particularly in the context of drug discovery and development. The strategic placement of the substituents on the phenyl ring makes it a valuable synthon for introducing complex functionalities into target molecules, thereby enabling the exploration of novel chemical space.

Physicochemical Properties

The physical and chemical properties of this compound are pivotal to its handling, reactivity, and application in synthesis. While experimental data for this specific molecule is not extensively published, we can infer its properties based on its structure and data from closely related analogs.

Core Attributes

| Property | Value | Source/Analogy |

| CAS Number | 1072946-16-7 | [1][] |

| Molecular Formula | C₈H₈BF₃O₄S | [1][] |

| Molecular Weight | 268.02 g/mol | [1][] |

| Appearance | Expected to be a white to off-white solid | Analogy with related phenylboronic acids[3] |

Estimated Physical Properties

-

Melting Point: The melting point is anticipated to be relatively high, characteristic of crystalline organic acids with strong intermolecular interactions. For comparison, 4-(Methylsulfonyl)phenylboronic acid has a reported melting point of 293 °C[3] or 275-277 °C[4], while 4-Fluoro-2-(trifluoromethyl)phenylboronic acid melts in the range of 182-187 °C[5][6]. The presence of both the methylsulfonyl and trifluoromethyl groups likely results in a melting point within this range, possibly towards the higher end due to the potential for strong dipole-dipole interactions and hydrogen bonding.

-

Solubility: Phenylboronic acids generally exhibit good solubility in polar aprotic solvents such as ethers (e.g., THF, dioxane) and ketones (e.g., acetone), and are often soluble in alcohols like methanol and ethanol.[7] Their solubility in nonpolar hydrocarbon solvents is typically low.[7] It is expected that this compound follows this trend. The presence of the polar sulfone group may enhance solubility in more polar organic solvents.

-

pKa: The acidity of the boronic acid is influenced by the electronic nature of the substituents on the aromatic ring. The strongly electron-withdrawing trifluoromethyl and methylsulfonyl groups are expected to increase the Lewis acidity of the boron center, making it a stronger acid compared to unsubstituted phenylboronic acid. A predicted pKa value for 4-(Methylsulfonyl)phenylboronic acid is approximately 7.22.[4]

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of this compound. While a dedicated public spectrum for this specific compound is not available, the expected NMR signals can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methyl group would appear as a singlet. The two hydroxyl protons of the boronic acid group would be visible, though their chemical shift can be broad and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would show signals for the eight carbon atoms in the molecule. The carbon attached to the boron atom would have a characteristic chemical shift. The trifluoromethyl group would appear as a quartet due to C-F coupling.

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in standard literature, but its structure suggests a multi-step synthesis starting from a suitably substituted benzene derivative. A plausible synthetic route could involve the introduction of the methylsulfonyl and trifluoromethyl groups onto an aromatic ring, followed by a borylation step.

A potential synthetic pathway is outlined below:

Figure 1. A generalized synthetic workflow for this compound.

A patent for the synthesis of a more complex molecule, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, outlines a multi-step process that involves the formation of a related structural motif.[8]

Reactivity and Key Applications

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][9] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Workflow:

Figure 2. Schematic of a typical Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the methylsulfonyl and trifluoromethyl groups can influence the reactivity of the boronic acid in Suzuki-Miyaura couplings. These groups can affect the transmetalation step of the catalytic cycle. The steric hindrance from the ortho-trifluoromethyl group may also play a role in the reaction kinetics and substrate scope.

Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in drug design.

-

Trifluoromethyl Group: The CF₃ group is a well-known bioisostere for a methyl group but with vastly different electronic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[10]

-

Methylsulfonyl Group: The -SO₂Me group is a polar, hydrogen bond acceptor that can improve aqueous solubility and introduce specific interactions with biological targets.

The combination of these groups makes this boronic acid a valuable tool for synthesizing novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic properties. It is particularly useful in the synthesis of kinase inhibitors and other targeted therapies where specific aryl substitutions are required.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from related boronic acids provides guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container. Boronic acids can be prone to dehydration to form boroxines, so proper storage is important to maintain their integrity.[4][13]

-

In case of contact:

For related compounds like 4-(methylsulfonyl)phenylboronic acid, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[4][11]

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid moiety and two strong electron-withdrawing groups makes it an attractive reagent for the synthesis of complex molecules, particularly in the development of new pharmaceuticals. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its properties and reactivity can be reasonably inferred from its structure and comparison with well-characterized analogs. As the demand for sophisticated molecular scaffolds in drug discovery continues to grow, the importance of specialized reagents like this is set to increase.

References

-

Supporting Information. Theranostics. Available at: [Link]

-

1072946-16-7 | this compound. 1PlusChem LLC. Available at: [Link]

-

CAS 1072946-16-7 this compound. ABL Technology. Available at: [Link]

-

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)boronic acid | 1072946-16-7. Chemwhat. Available at: [Link]

-

MSDS of 4-(Trifluoromethyl)phenylboronic acid. Available at: [Link]

- CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Supporting Information OBC revisions. The Royal Society of Chemistry. Available at: [Link]

-

Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. ResearchGate. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

-

Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate. Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available at: [Link]

-

4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

4-Trifluoromethylphenylboronic acid - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

Sources

- 1. 1pchem.com [1pchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]

- 5. 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97% 5 g | Request for Quote [thermofisher.com]

- 6. 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97% 1 g | Request for Quote [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a pillar of contemporary medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of the multifaceted roles of the trifluoromethyl group in drug design. We will delve into its profound impact on metabolic stability, lipophilicity, and target binding affinity, supported by experimental data and mechanistic insights. Furthermore, this document will explore common synthetic strategies for introducing this critical moiety and present a detailed protocol for assessing its effect on metabolic stability. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development, providing both foundational knowledge and practical insights into the application of the trifluoromethyl group.

Introduction: The Rise of a Privileged Moiety

In the intricate process of drug design, the modification of molecular scaffolds with specific functional groups is a key strategy to enhance biological activity and optimize pharmacokinetic profiles.[1][2] The trifluoromethyl group has emerged as one of the most impactful and widely used fluorinated moieties in pharmaceuticals.[1][3] Its prevalence is underscored by the fact that approximately 15-20% of all licensed drugs introduced annually contain fluorine or fluorine-containing functional groups.[4] The unique combination of high electronegativity, steric bulk, and metabolic stability makes the CF₃ group an invaluable tool for medicinal chemists.[1][3] This guide will dissect the fundamental contributions of the trifluoromethyl group to modern drug discovery.

Physicochemical Properties: The Foundation of a Powerful Substituent

The trifluoromethyl group's influence on a molecule's behavior stems from its distinct physicochemical properties, which differ significantly from its hydrogen and methyl counterparts.

Electronegativity and Inductive Effects

The three fluorine atoms impart a strong electron-withdrawing nature to the trifluoromethyl group, with an electronegativity intermediate between that of fluorine and chlorine.[5] This potent inductive effect can significantly alter the electronic distribution within a molecule, which in turn influences the acidity and basicity of nearby functional groups.[5][6] For instance, the introduction of a trifluoromethyl group can substantially lower the pKa of adjacent acidic protons, rendering the compound more acidic.[6]

Lipophilicity: A Double-Edged Sword

Lipophilicity, often quantified as LogP or LogD, is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The trifluoromethyl group is highly lipophilic, a property that can enhance a molecule's ability to cross biological membranes, leading to improved absorption and distribution.[8][9] It has a Hansch π value of +0.88, indicating its contribution to increased lipophilicity.[1][3] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. Therefore, the strategic placement of the CF₃ group is crucial for achieving an optimal balance.[1][3]

The following table summarizes the impact of the trifluoromethyl group on lipophilicity compared to other substituents.

| Substituent | Hansch π Value | General Impact on Lipophilicity |

| -H | 0.00 | Neutral |

| -CH₃ | +0.56 | Moderate Increase |

| -CF₃ | +0.88 | Significant Increase |

| -Cl | +0.71 | High Increase |

| -F | +0.14 | Minor Increase |

Data compiled from various sources in medicinal chemistry literature.

Steric and Conformational Effects

The trifluoromethyl group is bulkier than a methyl group and is often considered a bioisostere for chlorine atoms due to their similar steric demands.[1][3] Its size is comparable to an ethyl group and smaller than an isopropyl group.[10][11] This steric bulk can influence the conformation of a molecule, which can be advantageous for locking it into a bioactive conformation for optimal target binding.[12]

Impact on Drug Metabolism and Pharmacokinetics (DMPK)

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[8][13]

Blocking Metabolic Hotspots

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen (C-H) bond.[1][3] This inherent strength makes the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[13] By strategically placing a CF₃ group at a known or suspected site of metabolic oxidation (a "metabolic hotspot"), that metabolic pathway can be effectively blocked.[13] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[13]

The diagram below illustrates the concept of metabolic blocking by a trifluoromethyl group.

Caption: Metabolic blocking with a CF₃ group.

Comparative Metabolic Stability Data

The introduction of a trifluoromethyl group in place of a metabolically labile methyl group can have a profound impact on in vitro metabolic stability parameters.

| Parameter | Drug without -CF₃ (with -CH₃) | Drug with -CF₃ | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to a slower clearance of the parent drug.[13] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[13] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[13] |

Influence on Biological Activity and Target Binding

The trifluoromethyl group can significantly enhance the binding affinity of a ligand to its biological target through various mechanisms.[1][14]

Modulating Intermolecular Interactions

The strong electron-withdrawing nature of the CF₃ group can influence hydrogen bonding and electrostatic interactions with the target protein.[1] Furthermore, multipolar interactions between the fluorine atoms of the trifluoromethyl group and the protein backbone, particularly with carbonyl carbons, have been observed to contribute substantially to binding affinity.[14][15] These orthogonal C-F···C=O interactions can provide a significant gain in affinity, especially where traditional hydrogen bonds are not feasible.[15]

The following diagram illustrates the interaction of a trifluoromethyl group with a protein backbone.

Caption: Multipolar interaction with protein backbone.

Bioisosterism

The trifluoromethyl group is often employed as a bioisostere for other chemical groups to fine-tune the properties of a lead compound.[5] It is frequently used to replace a methyl group to protect against metabolic oxidation or to substitute a chlorine atom due to their similar steric profiles.[1][3][5] This strategy allows for the modulation of electronic and steric properties while maintaining or improving biological activity.[5]

Synthetic Methodologies for Trifluoromethylation

The introduction of the trifluoromethyl group into organic molecules is a significant and complex strategy in organic and medicinal chemistry.[1][3] A variety of reagents and methods have been developed for this purpose.

Common trifluoromethylating reagents include:

-

Trifluoromethyl trimethylsilane (TMSCF₃)[4]

-

Trifluoromethane (CHF₃)[4]

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na)[4]

-

Trifluoromethyl sulfone[4]

Trifluoromethylation reactions can be broadly categorized as:

-

Radical Trifluoromethylation: Often utilizing transition metal or photoredox catalysis.[4]

-

Nucleophilic Trifluoromethylation: Employing reagents like TMSCF₃.[4]

-

Electrophilic Trifluoromethylation: Using reagents such as Umemoto's reagents.[4]

-

Aromatic Coupling Reactions: To introduce the CF₃ group onto aromatic rings.[4]

The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a typical in vitro assay to assess the metabolic stability of a compound, which is crucial for evaluating the impact of a trifluoromethyl group.[13]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[13]

Materials:

-

Test compound and a non-fluorinated analog

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Positive control compound with known metabolic instability (e.g., verapamil)

-

Negative control compound with known metabolic stability (e.g., warfarin)

-

Acetonitrile with an internal standard for quenching and sample preparation

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compounds, positive control, and negative control in a suitable organic solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system in phosphate buffer.

-

Prepare the liver microsomal suspension in phosphate buffer.

-

-

Incubation:

-

Pre-warm the microsomal suspension and test compound solutions to 37°C.

-

In a 96-well plate, add the microsomal suspension to each well containing the test compound or control.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ = (0.693 / t½) * (mL incubation / mg microsomes) * (mg microsomes / g liver) * (g liver / kg body weight).

-

The following workflow diagram illustrates the key steps of the in vitro microsomal stability assay.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. annualreviews.org [annualreviews.org]

- 12. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 13. benchchem.com [benchchem.com]

- 14. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Boronic Acids in Drug Discovery and Development: A Technical Guide for the Senior Application Scientist

Abstract

The incorporation of the boronic acid moiety into therapeutic agents represents one of the most significant advances in medicinal chemistry over the past two decades. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted role of boronic acids in modern drug discovery. We will delve into the unique chemical properties of boron that enable a versatile range of biological activities, explore the mechanisms of action of approved boronic acid-containing drugs, and provide practical insights into their synthesis, characterization, and the strategies employed to overcome inherent challenges. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering a field-proven perspective on leveraging this remarkable functional group to develop the next generation of therapeutics.

The Boronic Acid Moiety: A Unique Pharmacophore

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, possess a unique set of physicochemical and electronic properties that make them highly attractive for drug design.[1] The boron atom's empty p-orbital confers Lewis acidity, allowing it to form reversible covalent bonds with biological nucleophiles, a feature that is central to the mechanism of action for many boronic acid drugs.[2][3] This ability to form a stable yet reversible tetrahedral boronate complex with key amino acid residues in an enzyme's active site, such as serine or threonine, is a cornerstone of their inhibitory power.[4][5][6]

The versatility of boronic acids extends beyond enzyme inhibition. They are extensively used as synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has revolutionized the construction of carbon-carbon bonds in complex molecule synthesis.[7] Furthermore, their ability to interact with diols has been exploited for drug delivery and diagnostic applications.[7]

Mechanism of Action: Reversible Covalent Inhibition and Beyond

The primary mechanism by which many boronic acid drugs exert their therapeutic effect is through the reversible covalent inhibition of enzymes.[6] Unlike irreversible covalent inhibitors that form a permanent bond with their target, the reversible nature of the boronate adduct offers a unique pharmacological profile, balancing potent target engagement with a reduced risk of off-target effects.[6]

Proteasome Inhibition: A Revolution in Cancer Therapy

The approval of Bortezomib (Velcade®) in 2003 marked a paradigm shift in the treatment of multiple myeloma and mantle cell lymphoma.[7] Bortezomib is a dipeptidyl boronic acid that potently and selectively inhibits the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins.[8][9]

-

Mechanism: The boron atom in bortezomib forms a tetrahedral intermediate with the N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the 20S proteasome core.[5][10] This reversible covalent bond blocks the proteolytic activity of the proteasome, leading to an accumulation of misfolded and regulatory proteins. This disruption of protein homeostasis induces cell cycle arrest and apoptosis in cancer cells, which are often more sensitive to proteasome inhibition than normal cells.[8][10]

Ixazomib (Ninlaro®) , the first orally bioavailable proteasome inhibitor, shares a similar mechanism of action with bortezomib, also targeting the β5 subunit of the proteasome.[11][12]

Logical Relationship: Boronic Acid Inhibition of the Proteasome

Caption: Boronic acid proteasome inhibitors form a reversible covalent bond with the active site threonine.

β-Lactamase Inhibition: Combating Antibiotic Resistance

The rise of antibiotic resistance is a critical global health threat. One major mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Vaborbactam , a cyclic boronic acid β-lactamase inhibitor, was approved in combination with the carbapenem antibiotic meropenem (Vabomere®) to combat this threat.[13][14]

-

Mechanism: Vaborbactam acts as a non-suicidal, reversible covalent inhibitor of serine β-lactamases, including the clinically significant Klebsiella pneumoniae carbapenemase (KPC).[13] The boron atom forms a covalent adduct with the active site serine residue of the β-lactamase, mimicking the tetrahedral transition state of β-lactam hydrolysis.[2] This binding protects meropenem from degradation, restoring its antibacterial activity against resistant bacteria.[13] Vaborbactam itself possesses no intrinsic antibacterial activity.[13]

Targeting Fungal and Inflammatory Enzymes

The versatility of the boronic acid pharmacophore is further demonstrated by its application in antifungal and anti-inflammatory therapies.

-

Tavaborole (Kerydin®): This benzoxaborole antifungal is used for the topical treatment of onychomycosis.[11][15] It inhibits fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[15][16] By forming an adduct with the editing site of LeuRS, tavaborole traps tRNALeu, leading to the cessation of protein synthesis and fungal cell death.[17] The drug exhibits high selectivity for the fungal enzyme over its human counterpart.[15]

-

Crisaborole (Eucrisa®): Another benzoxaborole, crisaborole is a topical anti-inflammatory agent for the treatment of atopic dermatitis.[9][18] It acts as a phosphodiesterase-4 (PDE4) inhibitor.[18] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[18] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines, thereby alleviating the signs and symptoms of atopic dermatitis.[8][18]

Signaling Pathway: Crisaborole Mechanism of Action

Caption: Crisaborole inhibits PDE4, increasing cAMP levels and reducing inflammation.

Synthesis and Manufacturing of Boronic Acid APIs

The synthesis of boronic acid-containing active pharmaceutical ingredients (APIs) often involves specialized techniques to introduce and maintain the boronic acid functionality.

Key Synthetic Methodologies

One of the most powerful and widely used methods for the synthesis of aryl and heteroaryl boronic acids and their esters is the Suzuki-Miyaura cross-coupling reaction .[19][20] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[20][21]

Other important synthetic routes include:

-

Reaction of organometallic reagents (Grignard or organolithium) with trialkyl borates , followed by acidic hydrolysis.[5]

-

Palladium-catalyzed borylation of aryl chlorides using reagents like tetrahydroxydiboron (B2(OH)4).[22]

-

Iridium-catalyzed C-H borylation of arenes , which allows for the direct functionalization of C-H bonds.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Note: This protocol must be adapted and optimized for specific substrates and scales.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl bromide with a phenylboronic acid.

Materials:

-

Aryl bromide (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv)[20]

-

Base (e.g., Cesium Carbonate, 2.5 equiv)[20]

-

Solvent (e.g., 1,4-Dioxane/Water mixture)[20]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and cesium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane and water. Stir the mixture for 10 minutes to ensure dissolution and mixing.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture. Purge with the inert gas for an additional 10 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100°C) and stir overnight.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product by NMR, MS, and HPLC to confirm its identity and purity.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Challenges and Advanced Strategies in Boronic Acid Drug Development

Despite their successes, the development of boronic acid drugs is not without its challenges. These include potential toxicity, issues with selectivity, and the need for optimized pharmacokinetic properties.

Toxicity and Selectivity

While generally considered to have low toxicity, some boronic acids and their precursors have shown potential for genotoxicity.[23] A thorough toxicological profile is therefore essential during preclinical development.[22]

Selectivity is another critical consideration. For instance, proteasome inhibitors must be selective for the proteasome over other serine proteases to minimize off-target effects.[24] Strategies to enhance selectivity include:

-

Structure-Activity Relationship (SAR) Studies: Modifying the peptide backbone or side chains of the inhibitor to optimize interactions with the target enzyme's binding pockets.[10]

-

Computational Modeling: Using docking studies and molecular dynamics simulations to predict binding modes and guide the design of more selective inhibitors.[25]

-

Exploiting Unique Binding Pockets: Designing inhibitors that interact with less conserved regions of the target enzyme.

Pharmacokinetics and Drug Delivery

The pharmacokinetic profile of boronic acid drugs can be complex. For example, bortezomib exhibits a biphasic elimination profile with a rapid initial distribution phase followed by a longer terminal elimination phase.[8][9] Its clearance is primarily through hepatic metabolism by cytochrome P450 enzymes.[8] Ixazomib, being orally bioavailable, has a rapid absorption with a median time to maximum plasma concentration of about one hour and a long terminal half-life.[11][12][18]

Pharmacokinetic Parameters of Approved Proteasome Inhibitors

| Parameter | Bortezomib | Ixazomib |

| Administration | Intravenous, Subcutaneous | Oral |

| Bioavailability | N/A | ~58%[11][12] |

| Tmax (Median) | ~5 minutes (IV peak) | ~1 hour[11][18] |

| Terminal Half-life | >40 hours (after single dose) | ~9.5 days[11] |

| Metabolism | Hepatic (CYP3A4, 2C19)[8] | Primarily non-CYP mediated |

| Excretion | Primarily metabolic clearance | Renal (minor) |

Prodrug Strategies

To improve targeting and reduce systemic toxicity, prodrug strategies have been developed. A particularly innovative approach involves the use of boronic acids as triggers for the release of cytotoxic agents in the tumor microenvironment.[19][26]

-

ROS-Activated Prodrugs: Cancer cells often exhibit higher levels of reactive oxygen species (ROS) compared to normal cells.[27] This difference can be exploited by designing prodrugs where a boronic acid or boronate ester masks the active form of a cytotoxic drug.[20][28] The carbon-boron bond is susceptible to oxidation by ROS, such as hydrogen peroxide (H2O2), leading to the cleavage of the bond and the release of the active drug specifically at the tumor site.[20][27][29] This strategy has the potential to significantly improve the therapeutic index of potent anticancer agents.[26]

Quality Control and Analytical Characterization

Robust analytical methods are crucial for ensuring the quality, purity, and stability of boronic acid APIs and their formulations.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a cornerstone for assay and impurity profiling of boronic acids.[30][31] Method development can be challenging due to the hydrophilic nature of some boronic acids and the hydrolytic instability of boronate esters.[32]

-

Mass Spectrometry (MS): LC-MS is invaluable for impurity identification and characterization.[33]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 11B NMR are used for structural elucidation and to confirm the integrity of the boronic acid moiety.[33]

A validated, stability-indicating HPLC method is required to separate the API from any potential degradation products or process-related impurities.[30]

Future Perspectives

The field of boronic acid drug discovery continues to evolve rapidly. Current research is focused on:

-

Expanding the Target Space: Applying the principles of boronic acid chemistry to new enzyme classes and therapeutic areas.

-

Developing Novel Prodrug Strategies: Creating more sophisticated activation mechanisms for targeted drug delivery.[27]

-

Improving Selectivity and Safety Profiles: Fine-tuning molecular design to minimize off-target effects and enhance tolerability.[34]

The unique properties of the boron atom ensure that boronic acids will remain a fertile ground for innovation in medicinal chemistry. By understanding the fundamental principles outlined in this guide, researchers can effectively harness the power of this versatile pharmacophore to address unmet medical needs.

References

- Reid, G., & Pal, R. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib. Clinical Pharmacokinetics, 53(1), 593-610.

- Gupta, N., et al. (2017). Pharmacokinetics and safety of ixazomib plus lenalidomide–dexamethasone in Asian patients with relapsed/refractory myeloma: a phase 1 study. Cancer Chemotherapy and Pharmacology, 80(5), 1047-1057.

- Gupta, A. K., & Mays, R. R. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6457-6464.

- Gupta, N., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 57(9), 1091-1106.

- GlobalRx. (n.d.). Clinical Profile of Tavaborole 5% Topical Solution. GlobalRx.

- Voorhees, P. M., & Orlowski, R. Z. (2006). Pharmacology, Pharmacokinetics, and Practical Applications of Bortezomib. Clinical Lymphoma & Myeloma, 7(2), 113-123.

- PubChem. (n.d.). Tavaborole.

- Al-Katib, A. M., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

- Pfizer. (n.d.). Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Eucrisa HCP.

- Monteiro, S. A. G., et al. (2023). Boronic Acids and Beyond: ROS-Responsive Prodrugs as Tools for a Safer and More Effective Cancer Chemotherapy. Chemistry – A European Journal, e202301416.

- Singh, J., et al. (2019). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 24(15), 2843.

- Maslah, H., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

- Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

- Soriano-Ursúa, M. A., et al. (2014). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. NeuroToxicology, 40, 51-59.

- Santos, I. C., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(23), 12958.

- Kuang, Y., et al. (2013). ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage. Antioxidants & Redox Signaling, 19(17), 2113-2122.

- Takeda Oncology. (n.d.). Mechanism of Action - NINLARO® (ixazomib). NINLARO HCP.

- Wang, X., et al. (2013). ROS-activated anticancer prodrugs. Future Medicinal Chemistry, 5(1), 1-4.

- Silva, A. M. S., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(15), 3524.

- Wang, X., & Peng, X. (2013). ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage. Antioxidants & Redox Signaling, 19(17), 2113–2122.

- Singh, J., et al. (2023). Full article: Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200215.

- Li, W., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 448-463.

- Zhang, Y., et al. (2016). Boronic Acid: A Bio-Inspired Strategy To Increase the Sensitivity and Selectivity of Fluorescent NADH Probe. Journal of the American Chemical Society, 138(35), 11421-11428.

- Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry, 58(9), 3682-3692.

- Pethe, S., & Labruère, R. (2021). Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives.

- Wójcik, M., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 706248.

- Sabet, M., et al. (2018). Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem. Antimicrobial Agents and Chemotherapy, 62(12), e01243-18.

- Czarzasta, K., et al. (2018). Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. Bioorganic & Medicinal Chemistry Letters, 28(15), 2583-2587.

- Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(46), 16444-16449.

- Hansen, M. M., et al. (2021). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Molecules, 26(16), 4807.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Hasinoff, B. B., & Patel, D. (2018). Myocyte-Damaging Effects and Binding Kinetics of Boronic Acid and Epoxyketone Proteasomal-Targeted Drugs. Cardiovascular Toxicology, 18(6), 519-528.

- Sabet, M., et al. (2018). Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem. Antimicrobial Agents and Chemotherapy, 62(12).

- Silva, A. M. S., et al. (2020).

- Reddy, G. S., et al. (2016). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its impurities. International Journal of Pharmacy and Pharmaceutical Sciences, 8(7), 146-153.

- Ye, M., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(10), 2604-2614.

- Lomazzi, M., et al. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry, 63(7), 3606-3635.

- Al-Dahmoshi, H. O. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

- Sabet, M., et al. (2018). Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem. Antimicrobial Agents and Chemotherapy, 62(12), e01243-18.

- Silva, A. M. S., et al. (2020).

- U.S. Food and Drug Administration. (n.d.). VABOMERE (meropenem and vaborbactam) for injection.

- Hasinoff, B. B., & Patel, D. (2018). Myocyte-Damaging Effects and Binding Kinetics of Boronic Acid and Epoxyketone Proteasomal-Targeted Drugs. Cardiovascular Toxicology, 18(6), 519–528.